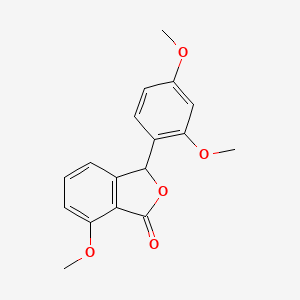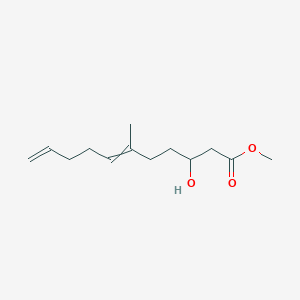![molecular formula C8H11N3O2S B14219922 N''-[4-(Methanesulfonyl)phenyl]guanidine CAS No. 551920-60-6](/img/structure/B14219922.png)
N''-[4-(Methanesulfonyl)phenyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-[4-(Methanesulfonyl)phenyl]guanidine is an organic compound with the molecular formula C8H11N3O2S It is a derivative of guanidine, characterized by the presence of a methanesulfonyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(Methanesulfonyl)phenyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with suitable amines under specific conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has been shown to be highly efficient .
Industrial Production Methods
Industrial production of N’'-[4-(Methanesulfonyl)phenyl]guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification, and final synthesis under controlled conditions to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N’'-[4-(Methanesulfonyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to other functional groups.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
N’'-[4-(Methanesulfonyl)phenyl]guanidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’'-[4-(Methanesulfonyl)phenyl]guanidine involves its interaction with molecular targets through hydrogen bonding and other interactions. The guanidine moiety is highly basic and can form stable complexes with various biological molecules, influencing their function and activity . The methanesulfonyl group enhances its reactivity and ability to interact with specific molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylguanidine: Used as a complexing agent and in the vulcanization of rubber.
1-[4-(Hydroxymethyl)phenyl]guanidine: Studied for its interactions with biological molecules.
Uniqueness
Its ability to form stable complexes and interact with biological molecules makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
551920-60-6 |
|---|---|
Fórmula molecular |
C8H11N3O2S |
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
2-(4-methylsulfonylphenyl)guanidine |
InChI |
InChI=1S/C8H11N3O2S/c1-14(12,13)7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |
Clave InChI |
IKPCNXZHIZDFSG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14219842.png)
![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)
![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)

![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)


![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
![1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate](/img/structure/B14219896.png)

![4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile](/img/structure/B14219927.png)

